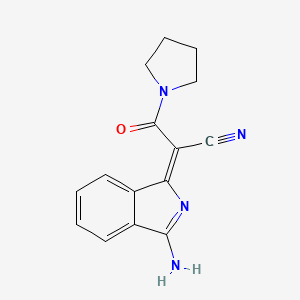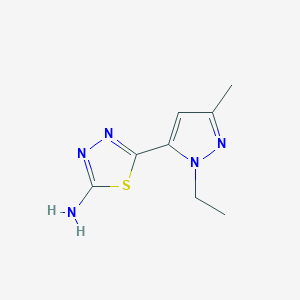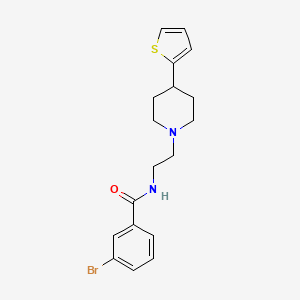
3-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Scientific Research Applications
Antibacterial and Antimycobacterial Activity
Imidazole derivatives have demonstrated antibacterial and antimycobacterial effects. Researchers have explored the potential of this compound as an antimicrobial agent, particularly against bacterial strains and mycobacteria. Further studies are needed to elucidate its mechanism of action and optimize its efficacy .
Antitumor Properties
The imidazole scaffold has been investigated for its antitumor activity. Researchers have synthesized various imidazole-based compounds, including 3-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide, to evaluate their cytotoxic effects on cancer cells. These studies aim to identify potential candidates for cancer therapy .
Anti-Inflammatory Effects
Imidazole derivatives exhibit anti-inflammatory properties. The compound may modulate inflammatory pathways, making it relevant for conditions involving inflammation. Researchers have studied its impact on inflammatory markers and cytokines .
Antidiabetic Potential
Some imidazole-containing compounds have shown promise in managing diabetes. Investigations into the effects of 3-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide on glucose metabolism and insulin sensitivity could provide valuable insights for diabetes treatment .
Antioxidant Activity
Imidazole derivatives often possess antioxidant properties. Researchers have assessed the compound’s ability to scavenge free radicals and protect against oxidative stress. These findings contribute to understanding its potential role in preventing oxidative damage .
Antiviral Effects
Given the global importance of antiviral agents, imidazole-based compounds have been explored for their antiviral activity. Investigations into the compound’s efficacy against specific viruses could lead to novel therapeutic options .
Ulcerogenic Activity
Imidazole derivatives have been studied for their ulcerogenic effects. Researchers investigate whether 3-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide affects gastric mucosa and contributes to ulcer formation. Understanding its ulcerogenic potential is crucial for safety assessments .
Other Biological Activities
Imidazole-containing compounds often exhibit diverse effects, including antipyretic, antihelmintic, and antiallergic activities. Researchers continue to explore these aspects to uncover additional therapeutic applications .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature. Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that such compounds may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
3-bromo-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2OS/c19-16-4-1-3-15(13-16)18(22)20-8-11-21-9-6-14(7-10-21)17-5-2-12-23-17/h1-5,12-14H,6-11H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGYCGTUUGCYRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNC(=O)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2399775.png)
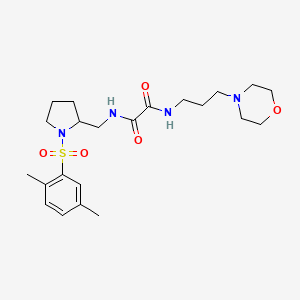
![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2399779.png)
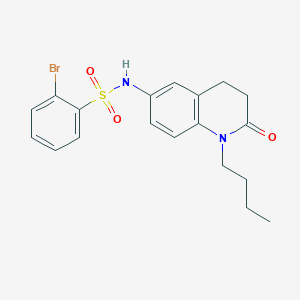
![N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2399783.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2399784.png)

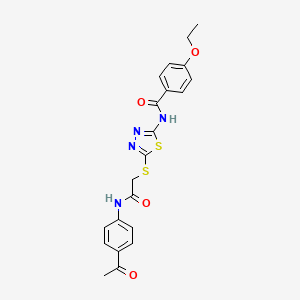
![2-[[1-(Difluoromethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2399787.png)
![2-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2399790.png)


